molecular formula C17H16ClFN2O3S B2615314 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955256-03-8

2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2615314
CAS No.: 955256-03-8
M. Wt: 382.83
InChI Key: MPZDHMGCNFYVTM-UHFFFAOYSA-N
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Description

Product Overview 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound with a molecular formula of C17H16ClFN2O3S and a molecular weight of 382.8 g/mol . Its structure features a benzenesulfonamide group linked to a 5-oxopyrrolidine ring via a methylene bridge, creating a hybrid molecule of significant interest in medicinal chemistry research. Research Applications and Value This compound belongs to a class of benzenesulfonamides incorporating a 5-oxopyrrolidine fragment. Such molecular architectures are frequently investigated for their potential as enzyme inhibitors . Recent scientific literature highlights that structurally similar sulfonamide-pyrrolidinone derivatives are being explored for their affinity to carbonic anhydrase (CA) isoenzymes . Certain CA isoforms, like CAIX, are overexpressed in hypoxic tumor environments, making them attractive targets for anticancer drug development . Furthermore, substituted N-phenyl sulfonamide compounds are recognized in patent literature for their role in inhibiting protein-protein interactions, such as the WDR5-MYC complex, which is a pivotal oncogenic driver in many cancers . Researchers may value this compound as a key intermediate or lead structure for developing novel therapeutic agents targeting enzymatic pathways or oncogenic transcription factors. Usage and Handling Intended Use: This product is supplied for Research Use Only (RUO) and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any human consumption purposes. Safety: Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information prior to use.

Properties

IUPAC Name

2-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-15-3-1-2-4-16(15)25(23,24)20-10-12-9-17(22)21(11-12)14-7-5-13(19)6-8-14/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZDHMGCNFYVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-aminosulfanilamide to produce 2-chloro-N-(4-sulfamoylphenyl)acetamide . This intermediate is then further reacted with other reagents to introduce the fluorophenyl and oxopyrrolidinyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the oxopyrrolidinyl group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Compound 6k and 6l

  • Structure: N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2/3-(sulfamoylamino)benzenesulfonamide .
  • Key Differences: Replaces the pyrrolidinone core with a piperazine ring and introduces bis(4-fluorophenyl)methyl groups.
  • Properties: Melting Points: 132–230°C (broader range than the target compound, suggesting variable crystallinity). Synthesis Yields: 50–75% (vs. Applications: Potential CNS or antimicrobial agents due to piperazine’s role in blood-brain barrier penetration .

Example 53 ()

  • Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
  • Key Differences: Substitutes pyrrolidinone with a pyrazolo-pyrimidinyl chromene system.
  • Properties :
    • Melting Point: 175–178°C (comparable to the target compound’s likely range).
    • Molecular Weight: 589.1 g/mol (higher than the target compound due to chromene and pyrimidine groups).
    • Applications: Likely kinase inhibitors, given the pyrazolo-pyrimidine motif .

Fluorophenyl-Sulfonamide Derivatives

3-Fluoro-N-[1-(4-Fluorophenyl)-3-(2-Thienyl)-1H-Pyrazol-5-yl]Benzenesulfonamide ()

  • Structure: Retains the 4-fluorophenyl group but replaces pyrrolidinone with a thienyl-pyrazole scaffold.
  • pyrrolidinone’s hydrogen-bonding capability.
  • Applications : Sulfonamide-thienyl hybrids are explored in anticancer research due to dual targeting of enzymes and receptors .

Chlorsulfuron ()

  • Structure: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide.
  • Key Differences: Substitutes pyrrolidinone with a triazine ring.
  • Properties: Herbicidal Activity: Inhibits acetolactate synthase, a target absent in the pyrrolidinone-based compound .

Heterocyclic Sulfonamides with Chloro Substituents

Compound 13g ()

  • Structure : 2-Chloro-N-(1-(cyclobutanecarbonyl)piperidin-4-yl)-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide.
  • Key Differences : Cyclobutane and trifluoromethyl-pyrimidine substituents enhance lipophilicity.

Research Implications and Gaps

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for analogs in (e.g., coupling sulfonamide precursors with fluorophenyl-pyrrolidinone intermediates via reductive amination).
  • Unanswered Questions : Stability under physiological conditions, solubility, and in vivo efficacy remain uncharacterized.

Biological Activity

2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClFN3O2SC_{16}H_{17}ClFN_3O_2S, with a molecular weight of approximately 346.79 g/mol. The compound features a chloro substituent, a pyrrolidine moiety, and a sulfonamide group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that it may act as an enzyme inhibitor, particularly targeting Janus Kinase 3 (JAK3), which plays a significant role in cell signaling pathways related to immune responses and hematopoiesis.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting JAK3, which may lead to reduced inflammation and immune response modulation.
  • Antimicrobial Activity: Initial studies indicate that it may inhibit the growth of pathogens such as Mycobacterium tuberculosis by interfering with cell wall synthesis or inhibiting key metabolic enzymes.

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound.

Antimicrobial Properties

Studies have reported that the compound exhibits significant antimicrobial activity against various bacterial strains. It has been observed to inhibit the growth of Mycobacterium tuberculosis, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's interaction with JAK3 may also confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the sulfonamide group and the pyrrolidine moiety can significantly affect the biological activity of the compound. For instance, the presence of the fluorophenyl group enhances its potency against certain bacterial strains .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChloro, pyrrolidine, sulfonamideAntimicrobial, anti-inflammatory
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamideThiadiazole ring, pyrrolidinoneAntimicrobial
4-FluorobenzamideSimple benzamide structure with fluorine substitutionAntimicrobial

Case Studies

A notable study published in "Bioorganic & Medicinal Chemistry" explored the inhibitory effects of this compound on JAK3. The results indicated that it could effectively reduce JAK3-mediated signaling pathways, leading to decreased cellular proliferation in inflammatory conditions.

Another research effort focused on the compound's antimicrobial properties against Mycobacterium tuberculosis, where it was found to disrupt essential metabolic pathways necessary for bacterial survival .

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